molecular formula C20H26N2O6S2 B12414269 Bcn-SS-nhs

Bcn-SS-nhs

Cat. No.: B12414269
M. Wt: 454.6 g/mol
InChI Key: LDUOFTPHQYSEJW-XYPWUTKMSA-N
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Description

BCN-SS-NHS, also known as bicyclo[6.1.0]non-4-yne-succinimidyl ester, is a cleavable linker vital in the synthesis of antibody-drug conjugates (ADCs). This compound joins cytotoxic drugs to antibodies, enabling precise delivery to cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-SS-NHS is synthesized through a series of chemical reactions involving the formation of a bicyclo[6.1.0]non-4-yne (BCN) group and its subsequent attachment to a succinimidyl ester (NHS) group. The synthesis typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.

    Attachment to NHS Group: The BCN group is then reacted with N-hydroxysuccinimide (NHS) under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

BCN-SS-NHS undergoes various chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.

    Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the attached drug.

Common Reagents and Conditions

    SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst.

    Cleavage Reaction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.

Major Products Formed

Scientific Research Applications

BCN-SS-NHS has a wide range of scientific research applications, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.

    Medicine: Integral in the development of ADCs for targeted cancer therapy, ensuring precise delivery of cytotoxic drugs to cancer cells.

    Industry: Utilized in the production of diagnostic tools and biosensors

Mechanism of Action

BCN-SS-NHS exerts its effects through the following mechanisms:

    Conjugation: The BCN group undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.

    Cleavage: The disulfide bond in this compound is cleaved under reducing conditions, releasing the attached drug. .

Comparison with Similar Compounds

BCN-SS-NHS is unique compared to other similar compounds due to its cleavable nature and high reactivity in SPAAC reactions. Similar compounds include:

    Dibenzocyclooctyne (DBCO)-NHS: Another cleavable linker used in ADC synthesis, but with different reactivity and stability profiles.

    Tetrazine-NHS: Used in bioorthogonal chemistry, but with different reaction mechanisms and applications.

This compound stands out due to its optimal balance of stability and reactivity, making it highly effective in ADC synthesis and other bioconjugation applications .

Properties

Molecular Formula

C20H26N2O6S2

Molecular Weight

454.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16?

InChI Key

LDUOFTPHQYSEJW-XYPWUTKMSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

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